2-(2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide
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Overview
Description
2-(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-PHENYLACETAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a tetrahydropyrimidobenzimidazole core fused with a phenylacetamide moiety
Preparation Methods
The synthesis of 2-(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-PHENYLACETAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at elevated temperatures ranging from 140°C to 200°C . This one-step method allows for the preparation of various derivatives by altering the substituents on the starting materials.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The oxidative functionalization of methyl arenes/benzyl derivatives via in situ generated urea is a notable reaction pathway . Common reagents used in these reactions include urea hydrogen peroxide and lactic acid, which serve as green catalysts under solvent-free conditions. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups present on the tetrahydropyrimidobenzimidazole core.
Scientific Research Applications
2-(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-PHENYLACETAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antiviral, anticancer, and anti-inflammatory agent . Additionally, it has been studied for its role as an adrenergic receptor antagonist, which could be useful in the treatment of conditions such as prostatic hyperplasia .
Mechanism of Action
The mechanism of action of 2-(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to various receptors and enzymes, thereby modulating their activity. For example, its role as an adrenergic receptor antagonist involves blocking the action of adrenergic receptors, which can lead to a decrease in the symptoms of conditions like prostatic hyperplasia .
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2-OXO-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOL-3-YL)-N-PHENYLACETAMIDE stands out due to its unique combination of functional groups and its versatile reactivity. Similar compounds include other tetrahydropyrimidobenzimidazole derivatives, such as those synthesized from 2-aminobenzimidazole and esters of substituted cinnamic acids . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C18H16N4O2 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H16N4O2/c23-16(19-13-6-2-1-3-7-13)10-12-11-22-15-9-5-4-8-14(15)20-18(22)21-17(12)24/h1-9,12H,10-11H2,(H,19,23)(H,20,21,24) |
InChI Key |
DKYRQZKITNWCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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